REACTION_CXSMILES
|
N[C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])=[C:4]([F:15])[C:3]=1C=NO.[C:19](OCC)(=[O:21])C>C(O)C.C(O)(=O)C.[Ni]>[F:15][C:4]1[CH:3]=[C:2]([CH:19]=[O:21])[CH:14]=[CH:13][C:5]=1[C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7]
|
Name
|
tert-Butyl 4-amino(hydroxyimino)methyl-2-fluorobenzoate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(=O)OC(C)(C)C)C=C1)F)C=NO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour under hydrogen flow
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the insoluble material was removed by filtration through Celite, water
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Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
water and a saturated aqueous solution of sodium hydrogen carbonate were added to the mixture
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC(C)(C)C)C=CC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |